N-(4-amino-3-chlorophenyl)acetamide
Overview
Description
N-(4-amino-3-chlorophenyl)acetamide is a compound that has been studied for its various properties and potential applications. While the provided data does not directly discuss this exact compound, it does provide insights into similar compounds with chlorophenyl acetamide structures. These compounds have been characterized using various spectroscopic and computational methods, and their molecular structures have been determined through crystallography. The studies reveal the presence of intramolecular and intermolecular hydrogen bonding, which influences the molecular conformation and stability of these compounds.
Synthesis Analysis
The synthesis of related chlorophenyl acetamide compounds involves characterizing the products using NMR spectroscopy, mass spectrometry, and elemental analysis. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was synthesized and characterized by these methods, and its crystal structure was determined using X-ray crystallography . These methods are crucial for confirming the identity and purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of chlorophenyl acetamides has been extensively studied. For example, the redetermination of N-(4-chlorophenyl)acetamide provided a more precise structure with all hydrogen atoms located, showing that the molecules are linked into chains through N-H⋯O hydrogen bonds . Similarly, the structure of 2-Chloro-N-(4-chlorophenyl)acetamide also shows molecules linked into chains through hydrogen bonding . These structures are closely related to other chlorophenyl acetamides, with similar bond parameters.
Chemical Reactions Analysis
The chemical behavior of chlorophenyl acetamides under different conditions has been investigated. For example, the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide in various solvents were studied using UV-vis spectrophotometry, indicating that the deprotonation process occurs in polar solvents . These studies help understand the reactivity and interactions of these compounds with different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl acetamides are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds, as well as other interactions such as C-H⋯O and C-H⋯F, affect the stability and packing of the molecules in the crystal lattice . The vibrational spectroscopic signatures of these compounds have been obtained using Raman and Fourier transform infrared spectroscopy, providing insights into the stereo-electronic interactions that lead to stability . Additionally, the pharmacokinetic properties and inhibition activity against viruses have been investigated for some of these compounds .
Scientific Research Applications
1. Structural Analysis and Molecular Interactions
N-(4-amino-3-chlorophenyl)acetamide and its derivatives have been analyzed for their structural properties and molecular interactions. For instance, studies have investigated the crystal structures and various intermolecular interactions like hydrogen bonds and π-interactions in related compounds (Boechat et al., 2011). These studies provide valuable insights into the molecular behavior of such compounds.
2. Potential as Pesticides
Some derivatives of N-(4-amino-3-chlorophenyl)acetamide have been characterized as potential pesticides. This includes research on N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, which have been studied for their properties using X-ray powder diffraction (Olszewska et al., 2009).
3. Quantum Computational Studies
Quantum computational approaches have been used to study the vibrational spectroscopic signatures of derivatives of N-(4-amino-3-chlorophenyl)acetamide. This includes investigations into their geometric equilibrium, inter and intra-molecular hydrogen bond, and vibrational wavenumbers (Jenepha Mary et al., 2022).
4. Antibacterial Applications
Research has also been conducted on the synthesis and evaluation of N-(4-amino-3-chlorophenyl)acetamide derivatives for their antibacterial activity. This includes studies on 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents against various bacterial strains (Desai et al., 2008).
5. Antiviral Activity
A novel anilidoquinoline derivative of N-(4-amino-3-chlorophenyl)acetamide has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
6. Photovoltaic Efficiency Modeling
Derivatives of N-(4-amino-3-chlorophenyl)acetamide have been studied for their potential use in dye-sensitized solar cells. The research includes photochemical and thermochemical modeling to analyze their light harvesting efficiency and potential as photosensitizers in photovoltaic cells (Mary et al., 2020).
Safety And Hazards
N-(4-amino-3-chlorophenyl)acetamide has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-(4-amino-3-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJJCQWIROJMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-chlorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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